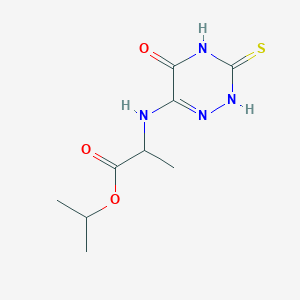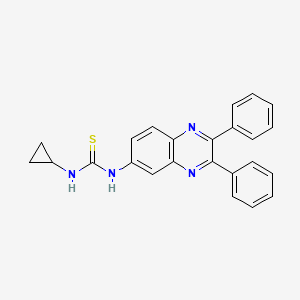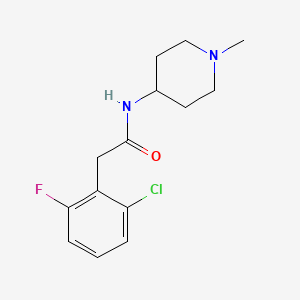![molecular formula C22H18ClN3O2S B5156211 2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5156211.png)
2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is a chemical compound with potential applications in scientific research. Synthesized through a multi-step process, this compound has shown promise in various fields of study, including biochemistry and pharmacology. In
Applications De Recherche Scientifique
2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol has shown potential in various fields of scientific research. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, which could have implications for the development of new drugs. In pharmacology, this compound has been shown to have potential as an anti-inflammatory agent. Additionally, this compound has shown potential in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Mécanisme D'action
The mechanism of action of 2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which can have downstream effects on cellular processes. Additionally, this compound has been shown to have anti-inflammatory properties, which could be related to its mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, which can have downstream effects on cellular processes. Additionally, this compound has been shown to have anti-inflammatory properties, which could be related to its mechanism of action. In vivo studies have shown that this compound can inhibit the growth of certain cancer cells and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol in lab experiments is its potential as an inhibitor of certain enzymes. This can be useful in studying the role of these enzymes in cellular processes. Additionally, this compound has potential as an anti-inflammatory agent, which could be useful in studying the inflammatory response. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Orientations Futures
There are several potential future directions for research on 2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of this compound in treating different types of cancer. Additionally, this compound could be further studied as an inhibitor of specific enzymes, which could have implications for the development of new drugs. Finally, studies could be conducted to improve the solubility of this compound in aqueous solutions, which could make it more useful in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves multiple steps, including the reaction of 2-chlorophenol with potassium hydroxide, followed by the addition of 2-bromoethyl ether and 1,2,4-triazole. The resulting intermediate is then reacted with phenyl magnesium bromide to produce the final product. This synthesis method has been optimized to produce high yields of pure compound.
Propriétés
IUPAC Name |
2-[5-[2-(2-chlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c23-18-11-5-7-13-20(18)28-14-15-29-22-25-24-21(17-10-4-6-12-19(17)27)26(22)16-8-2-1-3-9-16/h1-13,27H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYZRXIOVAOPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCCOC3=CC=CC=C3Cl)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156133.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5156135.png)

![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156148.png)
![3-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]amino}-1-propanol hydrochloride](/img/structure/B5156154.png)
![3,3'-{[4-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl)phenyl]imino}dipropanenitrile](/img/structure/B5156167.png)
![1-[3-(4-morpholinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5156172.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156182.png)
![1-(3-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5156197.png)
![N-phenyl-2-(spiro[2.3]hex-1-ylcarbonyl)hydrazinecarboxamide](/img/structure/B5156198.png)

![N-[3-(1,3-benzothiazol-2-ylthio)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5156227.png)